

Application Notes and Protocols for MYF-01-37 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It functions by targeting a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][3][4] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][5][6][7] MYF-01-37's mechanism of action makes it a valuable tool for studying the Hippo-YAP/TAZ signaling pathway and a potential therapeutic agent for cancers driven by YAP/TAZ activation.

These application notes provide detailed protocols for utilizing **MYF-01-37** in key cell-based assays to probe its biological activity.

Data Presentation

The following table summarizes the quantitative data for **MYF-01-37** in various cell-based assays as reported in the literature.



Assay Type	Cell Line	Concentrati on(s)	Incubation Time	Observed Effect	Reference
YAP/TEAD Interaction	HEK 293T	10 μΜ	24 hours	Inhibition of direct YAP/TEAD interaction.	[3]
Target Gene Expression (CTGF)	PC-9	10 μΜ	24 hours	Reduction in the expression of the canonical YAP target gene, CTGF.	[3]
Cell Viability	EGFR-mutant NSCLC cell lines	0.1, 1, 10, 100 μM	Not Specified	Minimal impact on cell viability.	[3]
TEAD Engagement (Pull-down)	PC-9	10 μM (pretreatment)	6 hours	Loss of direct TEAD pull- down by a biotinylated probe, confirming target engagement.	[4]

Experimental Protocols Cell Viability Assay

This protocol is designed to assess the effect of MYF-01-37 on the viability of cancer cell lines. A common method is the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.

Materials:

• Cancer cell line of interest (e.g., EGFR-mutant NSCLC lines)



- Complete cell culture medium
- MYF-01-37 (stock solution in DMSO)
- 96-well clear-bottom black plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of MYF-01-37 in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test is 0.1 μ M to 100 μ M.[3] Include a vehicle control (DMSO) at the same final concentration as the highest MYF-01-37 concentration.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of MYF-01-37 or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Analysis of YAP Target Gene Expression (CTGF) by qRT-PCR



This protocol details the measurement of changes in the expression of the YAP/TAZ target gene, Connective Tissue Growth Factor (CTGF), in response to **MYF-01-37** treatment.

Materials:

- Cancer cell line known to express YAP/TAZ (e.g., PC-9)
- 6-well plates
- MYF-01-37 (stock solution in DMSO)
- TRIzol reagent or other RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for CTGF and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with 10 μM MYF-01-37 or vehicle control (DMSO) for 24 hours.[3]
- After the incubation period, wash the cells with PBS and lyse them directly in the well using an RNA extraction reagent.
- Isolate total RNA according to the manufacturer's protocol.
- Synthesize cDNA from 1 μg of total RNA using a cDNA synthesis kit.
- Perform quantitative real-time PCR (qRT-PCR) using primers for CTGF and a housekeeping gene.
- Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of CTGF to the housekeeping gene and comparing the treatment group to the vehicle control.



Cellular TEAD Engagement Pull-Down Assay

This protocol is a competitive binding assay to confirm that MYF-01-37 engages with TEAD in a cellular context. It involves pre-treating cells with MYF-01-37 before lysing them and performing a pull-down with a biotinylated TEAD probe.

Materials:

- Cell line of interest (e.g., PC-9)
- MYF-01-37
- Biotinylated TEAD probe (e.g., biotin-MYF-01-037)
- Cell lysis buffer
- Streptavidin-conjugated beads (e.g., agarose or magnetic)
- SDS-PAGE gels and Western blotting reagents
- Antibody against TEAD

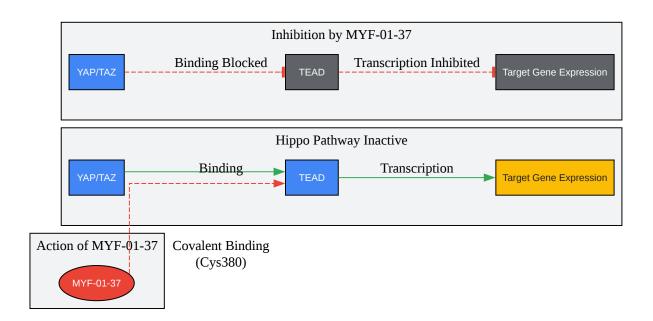
Procedure:

- Culture PC-9 cells to 80-90% confluency.
- Pre-treat the cells with 10 μM MYF-01-37 or vehicle control (DMSO) for 6 hours.[4]
- Harvest and lyse the cells.
- Incubate the cell lysates with a biotinylated TEAD probe (e.g., 1 μM biotin-MYF-01-037) for 2-4 hours at 4°C to allow the probe to bind to available TEAD.[4]
- Add streptavidin-conjugated beads to the lysates and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe-TEAD complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Perform a Western blot using an anti-TEAD antibody to detect the amount of TEAD pulled down. A decrease in the TEAD signal in the MYF-01-37 pre-treated sample compared to the vehicle control indicates successful target engagement.

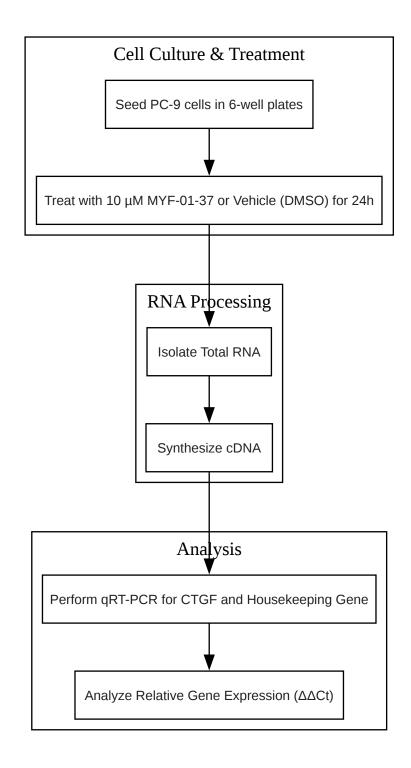
Visualizations



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Caption: Mechanism of **MYF-01-37** in the Hippo Signaling Pathway.

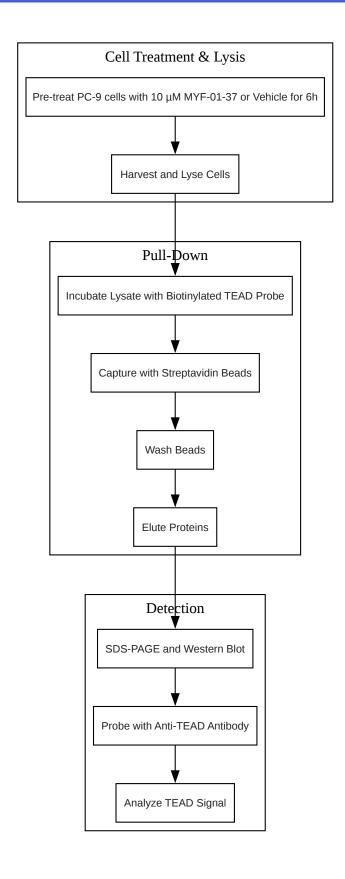




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Caption: Workflow for Analyzing YAP Target Gene Expression.





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Caption: Workflow for Cellular TEAD Engagement Pull-Down Assay.



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